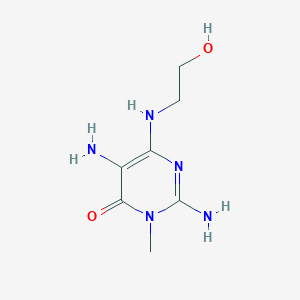

2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one

Description

Properties

CAS No. |

61693-32-1 |

|---|---|

Molecular Formula |

C7H13N5O2 |

Molecular Weight |

199.21 g/mol |

IUPAC Name |

2,5-diamino-6-(2-hydroxyethylamino)-3-methylpyrimidin-4-one |

InChI |

InChI=1S/C7H13N5O2/c1-12-6(14)4(8)5(10-2-3-13)11-7(12)9/h10,13H,2-3,8H2,1H3,(H2,9,11) |

InChI Key |

VKDWDBAZPJAWCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N)NCCO)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Formation

The pyrimidinone core with amino groups at positions 2 and 5 can be synthesized from suitably substituted pyrimidine precursors or via cyclization reactions involving amidines and β-dicarbonyl compounds. Literature on related compounds such as 2,5-diaminopyrimidines and their derivatives provides insight into these steps.

Introduction of the 3-Methyl Group

Methylation at the 3-position of pyrimidinones can be achieved by controlled methylation reactions. For example, methylation of 4,6-diamino-2-hydroxypyrimidine at alkaline pH (around 11.6) yields 3-methyl derivatives, as reported in the synthesis of 3-methylisoguanine analogs. This step requires careful pH control to avoid over-alkylation or side reactions.

Functionalization at the 6-Position with (2-Hydroxyethyl)amino Group

The key step is the substitution of the 6-position amino group with a (2-hydroxyethyl)amino substituent. This is typically achieved by:

- Starting from 2,5-diamino-6-nitropyridine derivatives,

- Protecting amino groups as bis-carbamates (e.g., ethoxycarbonyl or 2-chloroethoxycarbonyl groups),

- Nitration at the 6-position,

- Conversion of chloroalkoxycarbonyl groups to hydroxyalkyl groups via nucleophilic substitution with ammonia or alkylamines,

- Final hydrolysis or rearrangement to yield the hydroxyethylamino substituent.

This method is advantageous because it allows selective functionalization and avoids oxidation side products during nitration.

Reduction and Neutralization Steps

Reduction of nitro groups to amino groups is commonly performed using metal reducing agents such as stannous chloride dihydrate in concentrated hydrochloric acid at controlled temperatures (35–40 °C), followed by neutralization with aqueous ammonia to precipitate the free base. This step is critical for obtaining high purity amino-substituted pyrimidines.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- The reduction step yields 2,3-diamino-6-methoxypyridine dihydrochloride with 86.4% yield and 99% purity by HPLC.

- Neutralization with aqueous ammonia at 15 °C to pH 7–8 precipitates the free base with 92% yield and 99% purity.

- NMR data confirm the substitution pattern and purity of intermediates and final products.

- Mass spectrometry and TLC monitoring are used to confirm reaction progress and product identity.

Summary Table of Preparation Methods

The preparation of 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one involves a multi-step synthetic route starting from 2,5-diaminopyridine derivatives, employing protection, nitration, nucleophilic substitution, reduction, and methylation steps. The use of bis-carbamate protection and selective nitration allows for efficient introduction of the hydroxyethylamino group. Metal reduction with stannous chloride in acidic medium followed by neutralization yields high-purity amino-substituted pyrimidinones. The methods are supported by detailed analytical data and offer industrially viable yields.

This comprehensive approach ensures the compound can be prepared with high purity and yield, suitable for further applications in pharmaceutical or biochemical research.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to modify the pyrimidine ring or the amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions : The amino groups can undergo nucleophilic substitution to introduce different functional groups.

- Oxidation and Reduction : The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, while the amino groups can be reduced to modify the pyrimidine structure.

Biology

The compound has garnered attention in biological research for its potential roles in enzymatic reactions and metabolic pathways. It is particularly relevant in studies concerning:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for viral replication and cancer cell proliferation.

- Metabolic Studies : As a metabolite or intermediate in various biochemical pathways, it aids in understanding metabolic disorders.

Medicine

In medicinal chemistry, 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one is being investigated for its therapeutic properties , including:

- Antiviral Activity : Research indicates potential efficacy against certain viral infections by interfering with viral replication mechanisms.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction.

Industrial Applications

The compound is also utilized in the pharmaceutical industry for:

- Drug Development : Its unique structure allows it to serve as a precursor for developing new therapeutic agents.

- Agrochemicals : It may be used in the formulation of pesticides and herbicides due to its biochemical properties.

Case Study 1: Antiviral Properties

A study published in Journal of Medicinal Chemistry explored the antiviral properties of 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one against influenza virus. The results indicated that the compound significantly reduced viral replication in vitro by inhibiting neuraminidase activity.

Case Study 2: Anticancer Activity

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that it induced apoptosis in breast cancer cells through the activation of caspase pathways.

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Notable Properties |

|---|---|---|

| 2,5-Diamino-6-ribosylamino-4(3H)-pyrimidinone | Ribosyl derivative | Nucleotide synthesis involvement |

| 2,5-Diamino-6-chloropyrimidin-4(3H)-one | Chlorinated derivative | Potential antimicrobial activity |

Mechanism of Action

The mechanism of action of 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one

- Structure : Differs by the presence of a 5-phospho-D-ribityl group at position 6 instead of the hydroxyethyl group.

- Role: Key intermediate in riboflavin (vitamin B₂) biosynthesis. Acts as a substrate for EC 1.1.1.302 (pyrimidinone 5’-phosphate reductase), which catalyzes its reduction to 2,5-diamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one using NAD(P)H .

- Organisms: Found in Methanocaldococcus jannaschii, Methanosarcina thermophila, and Eremothecium gossypii .

Key Data :

Property Value/Description Reference Molecular Formula C₉H₁₆N₅O₈P Enzyme Specificity Utilizes NADH/NADPH as cofactors Biosynthetic Role Precursor in riboflavin pathway

2,5-Diamino-6-(5-phospho-D-ribosylamino)pyrimidin-4(3H)-one

- Structure : Contains a 5-phospho-D-ribosyl group at position 4.

- Role: Oxidized product of the ribitylamino derivative, generated via EC 1.1.1.302. This reaction is reversible under cellular redox conditions .

- Thermodynamics: The equilibrium favors the ribitylamino form in reducing environments (NADH/NADPH abundance) .

Antiviral Pyrimidinone Derivatives

2,5-Diamino-6-[N-[2-(phosphonomethoxy)ethyl]amino]pyrimidin-4(3H)-one

- Structure: Features a phosphonomethoxyethyl group at position 5.

- Activity : Demonstrates strong antiviral effects , likely due to the phosphonate moiety mimicking phosphate groups in nucleotides, disrupting viral replication .

Key Data :

Property Value/Description Reference Molecular Weight 328.2 g/mol (estimated) Biological Target Viral polymerases or reverse transcriptases

Comparison with Target Compound

However, the methyl group at position 3 may enhance metabolic stability compared to unsubstituted analogs like the ribityl/ribosyl derivatives .

Coumarin-Pyrimidinone Hybrids (e.g., Compound 4i, 4j)

- Structure: Include coumarin and tetrazole moieties fused to the pyrimidinone core.

- Activity: Primarily studied for cytotoxic effects; compound 4j shows thioxo-pyrimidinone modifications for enhanced bioactivity .

- Divergence : The target compound lacks extended aromatic systems, suggesting divergent applications (e.g., enzymatic intermediates vs. cytotoxic agents) .

Biological Activity

2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one, often referred to as a pyrimidine derivative, has garnered attention due to its potential therapeutic applications. This compound is structurally related to various biologically active molecules, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by recent findings and case studies.

The molecular formula of 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one is C_8H_12N_4O, with a molecular weight of 184.21 g/mol. Its structure features a pyrimidine ring substituted with amino and hydroxyl groups, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : The compound also displays antifungal properties against species such as Aspergillus flavus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .

2. Anticancer Potential

Pyrimidine derivatives are known for their cytotoxic effects on various cancer cell lines:

- Mechanism of Action : The compound may inhibit DNA synthesis in cancer cells due to its structural similarity to nucleobases. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases .

- Case Studies : In vitro studies have indicated that compounds like this one can significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

3. Anti-inflammatory Properties

The anti-inflammatory activity of pyrimidine derivatives has been well-documented:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Case Studies : Experimental models have shown that treatment with similar compounds resulted in decreased paw edema in rats, indicating promising anti-inflammatory effects comparable to standard treatments like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

- Substituent Effects : The presence of hydroxyl and amino groups has been linked to enhanced solubility and bioactivity. Modifications at these positions can lead to increased potency against specific targets .

- Molecular Docking Studies : Computational studies suggest that the binding affinity of this compound to target enzymes involved in cancer progression is significantly influenced by its structural features .

Research Findings

A summary of recent research findings related to the biological activity of 2,5-Diamino-6-((2-hydroxyethyl)amino)-3-methylpyrimidin-4(3H)-one is presented in Table 1.

| Study | Activity Assessed | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus; MIC values below 10 µg/mL |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells with IC50 < 20 µM |

| Study 3 | Anti-inflammatory | Reduced paw edema by over 40% compared to control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.